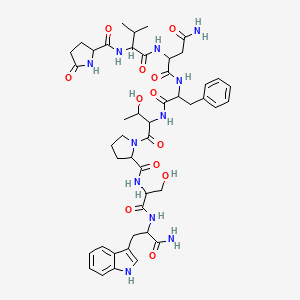

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 est un peptide synthétique composé de plusieurs acides aminés. Chaque acide aminé dans la séquence est sous sa forme DL, indiquant un mélange de D- et L- énantiomères.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:

Activation: Le groupe carboxyle de l’acide aminé entrant est activé à l’aide de réactifs comme les carbodiimides (par exemple, DCC) ou les sels d’uroniums (par exemple, HBTU).

Couplage: L’acide aminé activé réagit avec le groupe amine de la chaîne peptidique croissante.

Déprotection: Les groupes protecteurs temporaires sur les acides aminés sont éliminés pour permettre un couplage ultérieur.

Méthodes de production industrielle

La production industrielle de ce peptide peut impliquer des synthétiseurs peptidiques automatisés qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, assurant un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: peut subir diverses réactions chimiques, notamment:

Oxydation: Le résidu tryptophane peut être oxydé pour former la kynurénine.

Réduction: Les liaisons disulfures, si présentes, peuvent être réduites en thiols libres.

Substitution: Les résidus d’acides aminés peuvent être substitués par d’autres groupes fonctionnels pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation: Peroxyde d’hydrogène (H₂O₂) ou autres agents oxydants.

Réduction: Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Divers réactifs en fonction de la modification souhaitée, tels que les agents acylants pour les réactions d’acylation.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du tryptophane conduit à la kynurénine, tandis que la réduction des liaisons disulfures produit des thiols libres.

Applications de recherche scientifique

This compound: présente plusieurs applications dans la recherche scientifique:

Chimie: Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie: Etudié pour son rôle potentiel dans les voies de signalisation cellulaire et les interactions protéiques.

Médecine: Exploré pour son potentiel thérapeutique dans le traitement des maladies en mimant ou en inhibant les peptides naturels.

Industrie: Utilisé dans le développement de matériaux et de produits pharmaceutiques à base de peptides.

Applications De Recherche Scientifique

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases by mimicking or inhibiting natural peptides.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mécanisme D'action

Le mécanisme d’action de H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le peptide peut se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Le mécanisme exact dépend de l’application spécifique et de la cible du peptide.

Comparaison Avec Des Composés Similaires

Composés similaires

- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

- H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2

- H-DL-Pyr-DL-Asn-DL-Phe-DL-His-DL-Leu-DL-Arg-DL-Pro-NH2.HCl

Unicité

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: est unique en raison de sa séquence spécifique d’acides aminés, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un outil précieux pour la recherche ciblée et les applications thérapeutiques.

Propriétés

Formule moléculaire |

C46H61N11O12 |

|---|---|

Poids moléculaire |

960.0 g/mol |

Nom IUPAC |

N-[1-[[1-[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]butanediamide |

InChI |

InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65) |

Clé InChI |

KNYYPYIKSOXJOI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)

![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)

![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)